3-Chloro-3-(2-phenylethyl)-3H-diazirene
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Overview
Description
Preparation Methods
The synthesis of 3-chloro-3-phenethyl-3H-diazirine typically involves the following steps:
Tosylation: The oxime is then tosylated using tosyl chloride in the presence of a base.
Ammonia Treatment: The tosylated oxime is treated with ammonia to form the diaziridine.
Oxidation: The diaziridine is oxidized to the diazirine using reagents such as iodine and triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Chloro-3-phenethyl-3H-diazirine undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, it generates carbenes that can insert into C-H, O-H, and N-H bonds.
Thermal Reactions: Heating the compound also produces carbenes, which can participate in similar insertion reactions.
Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include ultraviolet light sources, heat, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-3-phenethyl-3H-diazirine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-chloro-3-phenethyl-3H-diazirine involves the generation of carbenes upon photochemical or thermal activation . These carbenes can rapidly insert into nearby C-H, O-H, or N-H bonds, forming new covalent bonds. This reactivity makes the compound a valuable tool for labeling and crosslinking applications.
Comparison with Similar Compounds
3-Chloro-3-phenethyl-3H-diazirine can be compared with other diazirines such as:
3-Chloro-3-methyl-3H-diazirine: Similar in structure but with a methyl group instead of a phenethyl group.
Trifluoromethyl aryl diazirines: These compounds have a trifluoromethyl group and are widely used in biological target identification.
The uniqueness of 3-chloro-3-phenethyl-3H-diazirine lies in its specific reactivity and the ability to generate carbenes under controlled conditions, making it suitable for a variety of applications.
Biological Activity
3-Chloro-3-(2-phenylethyl)-3H-diazirene is a diazirine compound characterized by its unique reactivity and potential biological activity. This compound has gained attention in the fields of medicinal chemistry and pharmacology due to its ability to act as a photoaffinity label, which can be utilized for studying protein interactions and cellular processes.
- Molecular Formula : C9H10ClN2
- Molecular Weight : 182.64 g/mol
- CAS Number : 104678-37-7
Structure
The structure of this compound includes a diazirine ring, which is known for its high reactivity towards nucleophiles, making it a valuable tool in biochemical research. The presence of the phenylethyl group adds to its hydrophobic characteristics, potentially influencing its biological interactions.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins. This property allows it to act as a probe for studying protein-ligand interactions, enzyme mechanisms, and cellular signaling pathways. Upon exposure to UV light, diazirines can generate reactive carbene species that can covalently modify nearby amino acids in proteins.
Case Studies and Research Findings
- Protein Interaction Studies : Research has demonstrated that diazirine compounds can be used to map protein interactions in living cells. For instance, studies have shown that this compound can label specific proteins in cell lysates, allowing for the identification of binding partners and interaction networks.
- Anticancer Activity : Preliminary studies suggest that derivatives of diazirine compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modification of key regulatory proteins involved in cell survival and proliferation.
- Antimicrobial Properties : Some research has indicated that diazirine compounds possess antimicrobial activity against various pathogens. The exact mechanism is still under investigation but may relate to their ability to disrupt bacterial cell membranes or interfere with vital enzymatic processes.
Comparative Analysis
Property | This compound | Other Diazirine Compounds |
---|---|---|
Reactivity | High | Variable |
Biological Applications | Protein labeling, anticancer, antimicrobial | Varies by structure |
Mechanism | Covalent modification of proteins | Often similar |
Research Implications
The unique properties of this compound make it an attractive candidate for further research in drug development and biochemical assays. Its ability to selectively label proteins provides a powerful tool for elucidating complex biological processes.
Future Directions
Further studies are warranted to explore the full spectrum of biological activities associated with this compound. Research should focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Understanding the specific protein targets and pathways affected by this compound.
- Therapeutic Applications : Investigating its potential as a therapeutic agent in cancer treatment or infectious diseases.
Properties
CAS No. |
104678-37-7 |
---|---|
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-chloro-3-(2-phenylethyl)diazirine |
InChI |
InChI=1S/C9H9ClN2/c10-9(11-12-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
QCRPUMDCRFOXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2(N=N2)Cl |
Origin of Product |
United States |
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